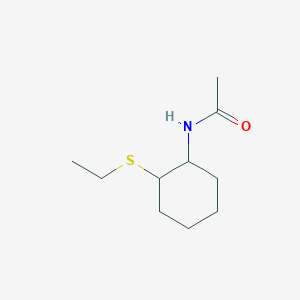

N-(2-ethylsulfanylcyclohexyl)acetamide

Description

N-(2-Ethylsulfanylcyclohexyl)acetamide is an acetamide derivative characterized by a cyclohexyl ring substituted at the 2-position with an ethylsulfanyl (-S-C₂H₅) group. The acetamide moiety (-NH-CO-CH₃) is attached to the cyclohexyl backbone, creating a hybrid structure that combines alicyclic, sulfur-containing, and amide functionalities.

The ethylsulfanyl group introduces steric bulk and moderate electron-donating effects due to sulfur’s polarizability. This contrasts with halogenated or electron-withdrawing substituents in related compounds, influencing solubility, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

N-(2-ethylsulfanylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h9-10H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDTUDKWHBNSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1CCCCC1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylsulfanylcyclohexyl)acetamide typically involves the reaction of 2-ethylsulfanylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetamide product. The general reaction scheme is as follows:

[ \text{2-ethylsulfanylcyclohexylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylsulfanylcyclohexyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: 2-ethylsulfanylcyclohexylamine.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethylsulfanylcyclohexyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its acetamide group.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-ethylsulfanylcyclohexyl)acetamide exerts its effects is primarily through its interaction with biological molecules. The acetamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethylsulfanyl group may also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Substituent Effects on Crystal Packing and Geometry

- N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide (C₁₄H₁₇Cl₂NO₂S): Features a dichlorophenylsulfanyl group instead of ethylsulfanyl. The cyclohexyl ring adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds, forming 1D chains along the crystallographic c-axis .

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC₆H₄NH-CO-CCl₃): Meta-chloro substitution on the phenyl ring leads to distinct crystal parameters (monoclinic system, P2₁/c space group). Strong electron-withdrawing groups (e.g., -Cl, -NO₂) increase molecular planarity and influence packing efficiency .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide :

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Crystallography : Ethylsulfanyl-substituted cyclohexyl acetamides likely adopt chair conformations similar to dichlorophenyl analogs but with reduced planarity due to sulfur’s larger atomic radius .

- Hydrogen Bonding : N–H⋯O interactions are common in acetamides, but ethylsulfanyl’s electron-donating nature may weaken these bonds compared to chloro substituents .

- Biological Activity : Sulfur-containing groups (e.g., ethylsulfanyl) may improve membrane permeability compared to halogenated derivatives, though trifluoromethyl groups offer superior metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.